molecular formula C5H6N4S B6189054 2-azido-4,5-dimethyl-1,3-thiazole CAS No. 10296-41-0

2-azido-4,5-dimethyl-1,3-thiazole

Cat. No.: B6189054
CAS No.: 10296-41-0
M. Wt: 154.2
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Description

2-azido-4,5-dimethyl-1,3-thiazole is an organic compound with the molecular formula C5H6N4S. It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.

Preparation Methods

The synthesis of 2-azido-4,5-dimethyl-1,3-thiazole typically involves the conversion of 2-chloro-4,5-dimethyl-1,3-thiazole to the azido derivative. One common method includes the reaction of 2-chloro-4,5-dimethyl-1,3-thiazole with sodium azide in an appropriate solvent under controlled conditions . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-azido-4,5-dimethyl-1,3-thiazole undergoes various types of chemical reactions, including:

Common reagents used in these reactions include sodium azide, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

2-Azido-4,5-dimethyl-1,3-thiazole serves as an essential intermediate in the synthesis of more complex organic molecules. Its azido group enhances its reactivity, allowing it to participate in a variety of chemical transformations. This property is particularly useful in click chemistry, where it can form stable triazole rings through cycloaddition reactions . The ability to generate diverse derivatives makes it valuable for creating novel compounds with tailored properties.

Medicinal Chemistry

The compound has garnered attention in medicinal chemistry due to its potential as a pharmaceutical agent. Its derivatives exhibit a broad spectrum of biological activities:

  • Anticancer Activity: Thiazole derivatives have shown promising results against various cancer cell lines. For instance, compounds derived from thiazole scaffolds demonstrated significant efficacy against breast cancer (IC50 values lower than standard drugs) and other malignancies . The mechanism often involves modulation of enzyme activity or interference with cellular signaling pathways.
  • Antimicrobial Properties: Research indicates that thiazole-based compounds possess antimicrobial activity against resistant strains such as MRSA. Studies have reported that certain derivatives exhibit effective inhibition against multiple bacterial strains, showcasing their potential as novel antibiotics .
  • Neuropharmacology: Some thiazole derivatives have been studied for their anticonvulsant properties. Analogues synthesized from this compound were evaluated for their efficacy in animal models of epilepsy, indicating potential therapeutic applications in treating seizure disorders .

Material Science

In material science, this compound is utilized in the development of novel materials with specific properties. Its azido group allows for the incorporation into polymers and nanomaterials through click chemistry techniques, leading to materials with enhanced mechanical and thermal properties . These materials can be applied in various industries, including electronics and biomedical devices.

Case Studies and Research Findings

Recent studies have highlighted the versatility and efficacy of thiazole derivatives:

  • Anticancer Screening: A series of thiazole-pyridine hybrids were synthesized and screened against various cancer cell lines (PC3, MCF-7). One compound exhibited better anti-breast cancer efficacy than standard treatments like 5-fluorouracil .
  • Antimicrobial Activity: Research conducted on 2,5-disubstituted thiazoles revealed potent antimicrobial activity against clinically relevant isolates of MRSA and other resistant strains . The structure–activity relationship (SAR) studies identified key substituents that enhance activity.
  • Neuropharmacological Studies: Compounds derived from this compound demonstrated significant anticonvulsant activity in animal models, outperforming traditional medications like ethosuximide .

Mechanism of Action

The mechanism of action of 2-azido-4,5-dimethyl-1,3-thiazole involves its ability to undergo various chemical transformations, which can lead to the formation of biologically active compounds. The azido group is particularly reactive and can participate in click chemistry reactions, forming stable triazole rings. These reactions can modulate the activity of enzymes and receptors in biological systems, leading to potential therapeutic effects .

Comparison with Similar Compounds

2-azido-4,5-dimethyl-1,3-thiazole can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its azido group, which imparts distinct reactivity and potential for diverse chemical transformations.

Properties

CAS No.

10296-41-0

Molecular Formula

C5H6N4S

Molecular Weight

154.2

Purity

95

Origin of Product

United States

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